molecular formula C17H18N2O B5292778 N-(2-ethylphenyl)-1-indolinecarboxamide

N-(2-ethylphenyl)-1-indolinecarboxamide

Cat. No. B5292778
M. Wt: 266.34 g/mol
InChI Key: CJMDHOWSESNBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-1-indolinecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It was first synthesized in the mid-1980s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

Eticlopride acts as a competitive antagonist of the D2 dopamine receptor, blocking the binding of dopamine to the receptor and preventing downstream signaling. This results in a decrease in dopamine-mediated neurotransmission, which can have a range of effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethylphenyl)-1-indolinecarboxamide are largely dependent on the specific experimental conditions and the target brain region. In general, N-(2-ethylphenyl)-1-indolinecarboxamide has been shown to modulate dopamine-mediated signaling pathways, leading to changes in behavior, cognition, and motor function.

Advantages and Limitations for Lab Experiments

Eticlopride is a highly specific and potent antagonist of the D2 dopamine receptor, making it a valuable tool for investigating the function of this receptor subtype. However, its effects can be complex and context-dependent, and it may not be suitable for all experimental paradigms. Additionally, N-(2-ethylphenyl)-1-indolinecarboxamide is relatively expensive and may not be readily available in all research settings.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)-1-indolinecarboxamide and its applications in neuroscience. These include:
1. Investigating the role of D2 dopamine receptors in the development and progression of neurological disorders such as Parkinson's disease and schizophrenia.
2. Examining the effects of N-(2-ethylphenyl)-1-indolinecarboxamide on other neurotransmitter systems and their interactions with dopamine signaling.
3. Exploring the potential therapeutic applications of N-(2-ethylphenyl)-1-indolinecarboxamide and other dopamine receptor antagonists in the treatment of addiction and other psychiatric disorders.
4. Developing new and more selective dopamine receptor antagonists for use in research and clinical settings.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-1-indolinecarboxamide involves the reaction of 2-ethylphenylamine with 1-indole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain a high-purity compound suitable for research purposes.

Scientific Research Applications

Eticlopride has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It is particularly useful in investigating the function of the D2 dopamine receptor subtype, which is implicated in a range of neurological disorders including Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-(2-ethylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-13-7-3-5-9-15(13)18-17(20)19-12-11-14-8-4-6-10-16(14)19/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDHOWSESNBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethylphenyl)-1-indolinecarboxamide

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